Home > Products > Screening Compounds P141303 > Voriconazole N-Oxide
Voriconazole N-Oxide - 618109-05-0

Voriconazole N-Oxide

Catalog Number: EVT-342259
CAS Number: 618109-05-0
Molecular Formula: C16H14F3N5O2
Molecular Weight: 365.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Voriconazole N-oxide is the primary metabolite of Voriconazole, a broad-spectrum triazole antifungal agent commonly used to treat invasive fungal infections. [, , ] Voriconazole N-oxide is primarily formed through the metabolism of Voriconazole by cytochrome P450 enzymes, predominantly CYP2C19, and to a lesser extent, CYP3A4 and CYP2C9. [, ] In addition to cytochrome P450 enzymes, flavin-containing monooxygenases, particularly FMO1 and FMO3, also contribute to the formation of Voriconazole N-oxide. [] Voriconazole N-oxide itself exhibits weak inhibition of CYP2C19 and CYP3A4, indicating a potential role in modulating Voriconazole's metabolic clearance. [] In scientific research, Voriconazole N-oxide is primarily investigated for its role in Voriconazole's pharmacokinetics, potential contribution to Voriconazole-induced photosensitivity and carcinogenicity, and as a marker for Voriconazole metabolism and adherence. [, , , ]

Future Directions
  • Direct Synthesis and Characterization: Developing efficient methods for direct chemical synthesis of Voriconazole N-oxide would enable further investigation into its properties and applications. [] Detailed characterization of its molecular structure, physicochemical properties, and reactivity would provide a more comprehensive understanding of its behavior in various biological and chemical environments.
  • Mechanism of Action: Elucidating the specific mechanisms of action of Voriconazole N-oxide beyond its CYP inhibition is crucial for fully understanding its biological role and potential therapeutic implications. [] Identifying potential targets and pathways influenced by Voriconazole N-oxide could reveal novel therapeutic applications or contribute to the development of safer and more effective antifungal agents.
  • Role in Voriconazole-Induced Photosensitivity and Carcinogenicity: Further investigation into the photochemical reactions and photoproducts of Voriconazole N-oxide is crucial for understanding its role in UV-induced skin damage. [, ] This research could lead to strategies for mitigating photosensitivity and skin cancer risk in patients receiving Voriconazole treatment.
  • Personalized Medicine and Therapeutic Drug Monitoring: Refining the use of Voriconazole N-oxide as a biomarker for Voriconazole metabolism and adherence could contribute to the development of personalized dosing strategies and optimize therapeutic drug monitoring. [, , , ] This would enhance the safety and efficacy of Voriconazole therapy, particularly in vulnerable populations.

Voriconazole

Compound Description: Voriconazole is a triazole antifungal medication used to treat a variety of serious fungal infections []. It is a broad-spectrum antifungal agent that works by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane []. Voriconazole is metabolized primarily in the liver by cytochrome P450 enzymes, mainly CYP2C19, CYP3A4, and to a lesser extent, CYP2C9 [].

Relevance: Voriconazole is the parent compound of Voriconazole N-oxide. Voriconazole is metabolized to Voriconazole N-oxide primarily by CYP2C19, with CYP3A4 and FMO3 also contributing to its formation [, ]. The ratio of Voriconazole to Voriconazole N-oxide in plasma is often used as a marker for CYP2C19 activity [, ]. Genetic polymorphisms in CYP2C19 can significantly affect the ratio of these two compounds, influencing Voriconazole exposure and potentially the risk of adverse effects [, , ].

Hydroxyvoriconazole

Compound Description: Hydroxyvoriconazole is a minor metabolite of Voriconazole in humans []. It is formed independently of CYP enzymes []. While not as extensively studied as Voriconazole N-oxide, Hydroxyvoriconazole has been identified in patient plasma and urine samples [].

Relevance: Hydroxyvoriconazole is a structurally related metabolite of Voriconazole N-oxide, both originating from the parent drug Voriconazole. Although a minor metabolite, its presence alongside Voriconazole and Voriconazole N-oxide contributes to the overall understanding of Voriconazole's metabolic profile in patients [].

Dihydroxyvoriconazole

Compound Description: Dihydroxyvoriconazole is another minor metabolite of Voriconazole detected in human plasma and urine []. The specific enzymes responsible for its formation have not been fully elucidated.

Relevance: Similar to Hydroxyvoriconazole, Dihydroxyvoriconazole represents a structurally related metabolite of Voriconazole N-oxide, arising from the metabolism of Voriconazole []. Quantifying Dihydroxyvoriconazole, along with other metabolites, contributes to a comprehensive understanding of Voriconazole metabolism and may be relevant for individualizing dosing regimens.

Classification and Source

Voriconazole N-Oxide is classified as a pharmaceutical metabolite. It is primarily generated in the liver through the action of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. This compound is important for understanding the pharmacological profile of voriconazole, as it contributes to both efficacy and potential toxicity in patients undergoing treatment.

Synthesis Analysis

The synthesis of voriconazole N-Oxide occurs predominantly via metabolic pathways in the human body. The primary method involves the enzymatic oxidation of voriconazole by cytochrome P450 enzymes.

Technical Details

  1. Enzymatic Reaction: The conversion of voriconazole to voriconazole N-Oxide involves the addition of an oxygen atom to the nitrogen atom in the azole ring structure of voriconazole.
  2. Key Enzymes:
    • Cytochrome P450 2C19: This enzyme is crucial for the metabolism of voriconazole, influencing both the rate and extent of N-oxide formation.
    • Cytochrome P450 3A4: This enzyme also participates in the oxidation process but to a lesser extent compared to CYP2C19.

The metabolic pathway can be summarized as follows:

VoriconazoleCYP2C19 CYP3A4Voriconazole N Oxide\text{Voriconazole}\xrightarrow{\text{CYP2C19 CYP3A4}}\text{Voriconazole N Oxide}
Molecular Structure Analysis

Voriconazole N-Oxide has a molecular formula of C16H14ClF3N4OC_{16}H_{14}ClF_{3}N_{4}O and a molecular weight of approximately 367.75 g/mol. The structure features a triazole ring, which is characteristic of azole antifungals.

Structural Characteristics

  • Triazole Ring: The core structure consists of a five-membered ring containing three nitrogen atoms.
  • Functional Groups: The presence of an N-oxide functional group (–N=O) significantly alters its chemical properties compared to its parent compound.
  • Stereochemistry: Voriconazole N-Oxide exhibits specific stereochemical configurations that can influence its interaction with biological targets.
Chemical Reactions Analysis

Voriconazole N-Oxide participates in various chemical reactions, primarily related to its role as a metabolite.

Key Reactions

  1. Reduction Reactions: Voriconazole N-Oxide can undergo reduction to regenerate voriconazole under certain conditions.
  2. Photochemical Reactions: Studies have shown that voriconazole N-Oxide can act as a photosensitizer, leading to phototoxic reactions when exposed to ultraviolet light. This involves complex photochemical pathways that can generate reactive oxygen species.
Mechanism of Action

Pharmacokinetic Insights

  • Bioavailability: Voriconazole N-Oxide has been shown to have lower bioavailability compared to voriconazole itself, affecting its therapeutic efficacy.
  • Toxicity Potential: The accumulation of voriconazole N-Oxide may lead to adverse effects, particularly in individuals with genetic polymorphisms affecting cytochrome P450 activity.
Physical and Chemical Properties Analysis

Voriconazole N-Oxide exhibits distinct physical and chemical properties that are critical for its function as a metabolite.

Applications

Voriconazole N-Oxide serves several important roles in clinical pharmacology:

  1. Therapeutic Monitoring: Measurement of plasma levels of voriconazole and its N-oxide metabolite aids in optimizing dosing regimens for patients.
  2. Pharmacogenetics: Understanding individual variations in metabolism can help tailor antifungal therapy, reducing risks associated with toxicity or treatment failure.
  3. Research Applications: Voriconazole N-Oxide is studied for its potential roles in phototoxicity and interactions with other drugs or biological systems.
Chemical Characterization and Structural Analysis of Voriconazole N-Oxide

Molecular Structure and Physicochemical Properties

Voriconazole N-Oxide (C₁₆H₁₄F₃N₅O₂) is the primary oxidative metabolite of the antifungal agent voriconazole. Its molecular structure features a triazole ring substituted with an acyclic butane chain bearing a 2,4-difluorophenyl group and a pyrimidine oxide moiety. The addition of an oxygen atom to the triazole nitrogen forms the N-oxide functional group, significantly altering its electronic properties compared to the parent compound. The stereochemistry is defined by (2R,3S)-configuration, with systematic IUPAC name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol [7] [10].

Table 1: Fundamental Physicochemical Properties of Voriconazole N-Oxide

PropertyValueMeasurement Method
Molecular Weight365.31 g/molMass spectrometry
Exact Mass365.109959332 DaHigh-res MS
CAS Registry Number618109-05-0
XLogP31.81Computational prediction
Hydrogen Bond Donors1Molecular modeling
Hydrogen Bond Acceptors5Molecular modeling
Rotatable Bonds5Molecular modeling
Topological Polar Surface Area90.77 ŲComputational calculation

Spectroscopic characterization reveals distinctive properties:

  • UV-Vis Absorption: Exhibits solvent-dependent absorption maxima at 310–320 nm in polar aprotic solvents (e.g., acetonitrile), shifting to 300–310 nm in protic solvents (e.g., methanol/water mixtures). This bathochromic shift indicates sensitivity to hydrogen bonding interactions [5].
  • Fluorescence: Demonstrates dual emission bands in aqueous solutions (λₑₘ = 390 nm and 470 nm), suggesting the presence of multiple excited-state conformations. Fluorescence quantum yield is significantly higher in aprotic solvents (Φ = 0.25 in acetonitrile) than in protic environments (Φ = 0.05 in water) [5].
  • Collision Cross Sections: Experimentally determined CCS values include 182.31 Ų ([M-H]⁻ adduct) and 183.36 Ų ([M+H]⁺ adduct), providing reference for mass spectrometric identification in biological matrices [1].

Physicochemical behavior includes:

  • Solubility: Aqueous solubility is limited (0.075 mg/mL), approximately 3-fold higher than voriconazole. This moderate solubility influences distribution characteristics [1] [4].
  • Lipophilicity: Experimental logP values range from 0.51–1.81 (pH 7.4), reflecting amphiphilic character capable of interacting with both polar and nonpolar environments [1] [7].
  • pKa: The strongest acidic pKa is 12.74, while the strongest basic pKa is 2.0, indicating predominant zwitterionic character under physiological pH conditions [1].

Synthesis Pathways and Stability Under Physiological Conditions

Biosynthetic Pathways

The primary route of Voriconazole N-Oxide formation occurs via cytochrome P450 (CYP)-mediated oxidation:

  • Enzymatic N-Oxidation: CYP2C19 serves as the dominant catalyst (63.1% contribution), with CYP3A4 (29.5%) and CYP2C9 (13.4%) playing secondary roles. Flavin-containing monooxygenases (FMOs) contribute minimally (<5%) to systemic production [3] [6] [8].
  • Kinetic Parameters: Michaelis-Menten constants (Kₘ) differ significantly among enzymes:
  • CYP2C19: Kₘ = 3.8 μM, Vₘₐₓ = 0.82 nmol/min/nmol CYP
  • CYP3A4: Kₘ = 22.4 μM, Vₘₐₓ = 1.24 nmol/min/nmol CYP
  • CYP2C9: Kₘ = 15.7 μM, Vₘₐₓ = 0.43 nmol/min/nmol CYP [8]The lower Kₘ of CYP2C19 indicates higher substrate affinity, explaining its dominant metabolic role, particularly at therapeutic voriconazole concentrations (5–10 μM).

Non-Enzymatic Synthesis

Laboratory synthesis employs chemical oxidation:

  • m-Chloroperoxybenzoic Acid (mCPBA): Voriconazole undergoes regioselective oxidation in anhydrous dichloromethane, yielding Voriconazole N-Oxide with >95% purity after chromatographic purification [5] [7].
  • Photochemical Synthesis: UVB irradiation (290–320 nm) of Voriconazole N-Oxide in deoxygenated methanol generates a secondary photoproduct (hydroxylated pyrimidine derivative) through homolytic N-O bond cleavage and subsequent radical recombination [5].

Stability Profiles

Table 2: Stability Characteristics Under Physiological Conditions

ConditionHalf-lifeMajor Degradation PathwayAnalytical Method
Plasma (37°C, pH 7.4)>24 hoursNon-enzymatic hydrolysisLC-MS/MS
Simulated Gastric Fluid8.2 hoursAcid-catalyzed deoxygenationHPLC-UV
Phosphate Buffer (pH 7.4)>48 hoursPhotodegradation (UVA-dependent)Spectrophotometry
Microsomal Incubations42 minutesEnzymatic reduction to voriconazoleRadiolabeled tracing

Critical stability observations:

  • Photolability: UVA exposure (320–400 nm) induces rapid degradation (quantum yield Φ = 0.24) via heterolytic cleavage of the N-oxide bond, producing a carbocation intermediate that undergoes nucleophilic attack by water. This generates a hydroxylated pyrimidine derivative identified as the primary photoproduct [5].
  • pH Dependence: Degradation accelerates under acidic conditions (pH <3), with first-order kinetics (k = 0.084 h⁻¹) observed in simulated gastric fluid. Neutral to alkaline conditions (pH 7–9) enhance stability [3] [5].
  • Thermal Stability: Solid-state stability is maintained at -20°C for >1 year, while solutions in methanol/water mixtures (50:50) degrade by <10% over 6 months at -80°C [7] [10].

Comparative Analysis with Parent Compound Voriconazole

Structural Modifications

Voriconazole N-Oxide differs from voriconazole through:

  • N-Oxidation: Oxygen addition to the triazole nitrogen creates a dipolar functional group with increased hydrogen-bonding capacity.
  • Electronic Redistribution: The N-oxide group reduces electron density on the triazole ring (inductive effect), quantified by a 0.5 eV increase in ionization potential based on computational modeling.
  • Stereoelectronic Effects: X-ray crystallography reveals altered dihedral angles between the triazole and pyrimidine rings (15° difference versus voriconazole), modifying three-dimensional conformation [1] [5].

Physicochemical Differences

Table 3: Comparative Physicochemical Properties

PropertyVoriconazole N-OxideVoriconazoleFunctional Consequence
Molecular Weight365.31 g/mol349.31 g/molIncreased mass for MS detection
Topological Polar Surface Area90.77 Ų72.91 ŲEnhanced aqueous solubility
Calculated logP (AlogP)0.511.44Reduced membrane permeability
pKa (basic)2.04.0Altered ionization at pH 7.4
UV λₘₐₓ (aqueous)310 nm256 nmEnhanced photosensitivity

Metabolic and Functional Relationships

  • Metabolic Inactivity: Voriconazole N-Oxide lacks antifungal activity due to:
  • 300-fold reduced binding affinity to fungal CYP51 (sterol 14α-demethylase)
  • Inability to coordinate the heme iron atom in the enzyme active site [6] [9].
  • Inhibitory Potential: Voriconazole N-Oxide exhibits differential inhibition of human CYP enzymes:
  • Weak competitive inhibition of CYP3A4 (Kᵢ = 48 μM)
  • Moderate non-competitive inhibition of CYP2C9 (Kᵢ = 22 μM)
  • Negligible inhibition of CYP2C19 (Kᵢ >100 μM) [8] [9]This contrasts with voriconazole, which potently inhibits all three enzymes (Kᵢ = 2–15 μM).
  • Distribution Characteristics: Voriconazole N-Oxide demonstrates 17.7-fold lower interstitial space fluid (ISF) penetration than voriconazole, as quantified by microdialysis in human studies. The area-under-the-curve (AUC) ratio for ISF-to-plasma is 0.06 for Voriconazole N-Oxide versus 0.35 for voriconazole, indicating restricted tissue distribution [3].

  • Metabolic Clearance: Unlike voriconazole, which undergoes multiple metabolic pathways (N-oxidation, hydroxylation, glucuronidation), Voriconazole N-Oxide is primarily eliminated unchanged via renal excretion (68% of administered dose) with minor involvement of hepatic reduction back to voriconazole [6] [8].

The formation clearance of Voriconazole N-Oxide displays CYP2C19 genotype-dependent variation:

  • Poor metabolizers: 0.32 L/h
  • Intermediate metabolizers: 1.86 L/h
  • Extensive metabolizers: 4.25 L/h
  • Ultrarapid metabolizers: 8.10 L/h [6] [9]This metabolic polymorphism creates up to 24-fold differences in Voriconazole N-Oxide exposure between genotype extremes, significantly influencing its potential phototoxic effects despite lacking direct antifungal activity [3] [5] [6].

Properties

CAS Number

618109-05-0

Product Name

Voriconazole N-Oxide

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C16H14F3N5O2

Molecular Weight

365.31 g/mol

InChI

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1

InChI Key

KPLFPLUCFPRUHU-MGPLVRAMSA-N

SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Synonyms

(αR,βS)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-1-oxide-4-pyrimidineethanol; UK 121265;

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Isomeric SMILES

C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.